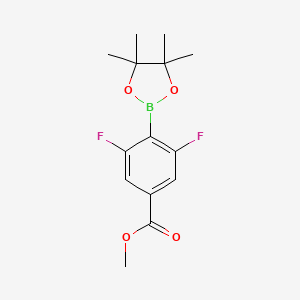

Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with the molecular formula C14H17BF2O4 and a molecular weight of 298.09 g/mol . It is a boronic acid ester intermediate featuring benzene rings, and it is often used in various organic synthesis reactions .

Métodos De Preparación

The synthesis of Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a three-step substitution reaction The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Análisis De Reacciones Químicas

Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: Commonly used in Suzuki coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction Reactions: It can participate in oxidation reactions to form corresponding phenols or reduction reactions to form alcohols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

This compound has a wide range of applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, particularly in the formation of biaryl structures through Suzuki coupling reactions.

Medicinal Chemistry: Employed in the development of pharmaceuticals, where its boronic acid ester group can be used to create biologically active molecules.

Material Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

Mecanismo De Acción

The mechanism of action of Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its role as a boronic acid ester. In Suzuki coupling reactions, the boronic acid ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparación Con Compuestos Similares

Similar compounds to Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate include:

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Differing by the presence of a single fluorine atom instead of two.

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Featuring a pyrazole ring instead of a benzene ring.

The uniqueness of this compound lies in its specific substitution pattern and its utility in forming stable boron-carbon bonds, making it highly valuable in organic synthesis and material science .

Actividad Biológica

Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1218791-32-2) is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₇BF₂O₄, with a molecular weight of approximately 298.09 g/mol. The compound features a benzoate moiety substituted with difluoro and dioxaborolane groups.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : Many boron-containing compounds are known to inhibit enzymes involved in cellular processes. The dioxaborolane group may interact with specific enzymes or receptors, modulating their activity.

- Antitumor Activity : Compounds structurally related to this compound have shown promise in cancer research. They may induce apoptosis or inhibit cell proliferation in cancer cell lines.

- Antimicrobial Properties : Some studies suggest that fluorinated compounds can exhibit antimicrobial activity by disrupting membrane integrity or interfering with metabolic pathways in bacteria.

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of fluorinated benzoates. It was found that derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) .

- Enzyme Inhibition : Research indicated that the compound could inhibit specific kinases involved in cancer signaling pathways. This inhibition was linked to the presence of the dioxaborolane moiety which is known to interact with biological targets effectively .

- Antimicrobial Activity : A comparative study on fluorinated compounds highlighted the antimicrobial potential of similar benzoate derivatives against Gram-positive and Gram-negative bacteria. The results showed a dose-dependent inhibition of bacterial growth .

Data Table of Biological Activities

Propiedades

IUPAC Name |

methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)11-9(16)6-8(7-10(11)17)12(18)19-5/h6-7H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGADBVGBEFYTMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C(=O)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675151 |

Source

|

| Record name | Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-32-2 |

Source

|

| Record name | Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.